molecular formula C27H19F2N3O B2668807 2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide CAS No. 956781-80-9

2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide

Cat. No. B2668807
CAS RN: 956781-80-9
M. Wt: 439.466
InChI Key: CFUGNRCXANORIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of this compound is not explicitly mentioned in the search results. Therefore, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. Therefore, a detailed chemical reactions analysis cannot be provided .

Scientific Research Applications

Synthesis and Derivative Formation

2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide is a compound that falls under the broader category of aryl carboxamides, which are significant for their roles in several biologically active compounds. The synthesis of related mono- and difluoronaphthoic acids provides insight into the structural versatility and potential reactivity of such compounds. These acids are synthesized through various methods, including electrophilic fluorination and intramolecular Friedel-Crafts cyclization, highlighting the adaptability of fluoroaryl compounds in synthetic chemistry (Tagat et al., 2002). Furthermore, the creation of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids showcases the potential for constructing complex structures from simpler precursors, potentially applicable to derivatives of 2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide (Nizami & Hua, 2018).

Imaging and Diagnostic Applications

One specific application of derivatives of this compound is in the development of positron emission tomography (PET) agents. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide illustrates the compound's potential in imaging and diagnosing cancer through B-Raf(V600E) targeting. This synthesis from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to a tracer with high radiochemical yield and specific activity, highlights the compound's utility in medical diagnostics (Wang et al., 2013).

Material Science and Organic Electronics

In material science, pyrazoloquinolines, structurally related to 2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide, have been studied as emitting materials in organic light-emitting diodes (OLEDs). These studies demonstrate the potential of fluoroaryl compounds in the development of blue-light-emitting devices for electronic applications, showing how molecular modification can impact electronic properties and device performance (T. et al., 2001).

Anticancer and Cytotoxic Activities

The broader class of carboxamide derivatives to which 2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide belongs has been explored for their cytotoxic activities. For example, derivatives of benzo[b][1,6]naphthyridines have shown significant growth inhibitory properties against various cancer cell lines, suggesting potential avenues for anticancer drug development (Deady et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Therefore, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. Therefore, a detailed safety and hazards analysis cannot be provided .

Future Directions

The future directions for the research and development of this compound are not specified in the search results. Therefore, it’s challenging to provide a detailed analysis of its future directions .

properties

IUPAC Name

2,6-difluoro-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F2N3O/c28-23-11-6-12-24(29)25(23)27(33)30-16-21-17-32(22-9-2-1-3-10-22)31-26(21)20-14-13-18-7-4-5-8-19(18)15-20/h1-15,17H,16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGNRCXANORIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CNC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide

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